5-amino-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains an amino group and a carboxylic acid group .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid serves as a versatile building block in medicinal chemistry for the synthesis of various bioactive molecules. Its incorporation into drug molecules can significantly impact their pharmacological properties . Researchers utilize this compound to develop new medications with potential therapeutic applications in treating diseases.
Organic Synthesis: Construction of Heterocyclic Compounds
In organic synthesis, this compound is employed to construct diverse heterocyclic scaffolds. These scaffolds are crucial in developing pharmaceuticals, agrochemicals, and dyestuffs due to their structural complexity and functional versatility .
Agrochemicals: Development of Pesticides and Herbicides
The pyrazole ring found in 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is often used in the design of agrochemicals. It can lead to the development of new pesticides and herbicides, contributing to more effective crop protection strategies .
Dyestuff Industry: Synthesis of Colorants
This compound is a precursor in synthesizing colorants and pigments for the dyestuff industry. Its derivatives can be tailored to produce a wide range of colors for various applications, from textiles to inks .
Heterocyclic Synthesis: Building Blocks for Industrial Chemicals
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid is extensively used in heterocyclic synthesis to create industrial chemicals. These chemicals find applications in material science, electronics, and other technological fields .
Pharmaceutical Research: Drug Discovery and Development
In pharmaceutical research, this compound is instrumental in the discovery and development of new drugs. Its structural features make it a candidate for creating compounds with potential activity against various diseases .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s worth noting that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Pharmacokinetics
The compound’s solubility in various solvents could potentially influence its bioavailability .
Result of Action
Pyrazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-amino-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPDBOCAWXPLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416037 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
117860-53-4 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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